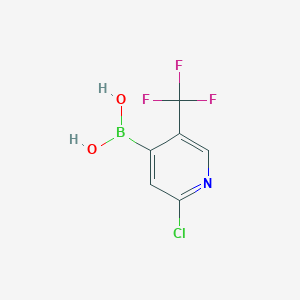

(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-chloro-5-(trifluoromethyl)pyridin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF3NO2/c8-5-1-4(7(13)14)3(2-12-5)6(9,10)11/h1-2,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNMDZQANRHEDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1C(F)(F)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678225 | |

| Record name | [2-Chloro-5-(trifluoromethyl)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167437-28-6 | |

| Record name | [2-Chloro-5-(trifluoromethyl)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid

An In-depth Technical Guide to the Physicochemical Properties of (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic use of highly functionalized building blocks is paramount. Among these, heterocyclic boronic acids have emerged as indispensable reagents. This guide provides a comprehensive technical overview of this compound, a key intermediate whose unique electronic and structural features make it a valuable tool for synthetic chemists.

The presence of a trifluoromethyl (-CF3) group, a chloro-substituent, and a boronic acid moiety on a pyridine scaffold confers a distinct reactivity profile. The -CF3 group, a powerful electron-withdrawing group, often enhances metabolic stability, lipophilicity, and binding affinity in target molecules. This makes the trifluoromethylpyridine motif a privileged structure in drug discovery and crop protection science.[1] This compound serves primarily as a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the efficient construction of carbon-carbon bonds to form complex biaryl and heteroaryl structures.[2]

This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's physicochemical properties, reactivity, handling protocols, and applications, thereby facilitating its effective and safe utilization in the laboratory.

Molecular Identity and Core Properties

Accurate identification is the foundation of chemical research. The structural and fundamental properties of this compound are summarized below.

| Identifier | Value |

| IUPAC Name | [2-Chloro-5-(trifluoromethyl)pyridin-4-yl]boronic acid |

| CAS Number | 1167437-28-6[2] |

| Molecular Formula | C₆H₄BClF₃NO₂[2] |

| Molecular Weight | 225.36 g/mol [2] |

| Appearance | Solid form |

| InChI Key | JJHRCHRHBBOCGY-UHFFFAOYSA-N |

| Canonical SMILES | OB(O)C1=CN=C(Cl)C=C1C(F)(F)F |

| Synonyms | 2-chloro-5-(trifluoromethyl)pyridin-4-yl-4-boronic acid[2] |

Physicochemical Data Summary

A quantitative understanding of a reagent's properties is critical for experimental design and process optimization. The following table consolidates key physicochemical data, including predicted values where experimental data is not publicly available. The use of predicted values, common for specialized reagents, provides a valuable baseline for experimental planning.

| Property | Value | Source |

| Melting Point | Not available. For the related isomer, 2-chloro-5-(trifluoromethyl)pyridine-3-boronic acid, the melting point is 138.9-141.1 °C.[3] | Vendor Data |

| Boiling Point | 348.0 ± 52.0 °C | Predicted[2] |

| Density | 1.57 ± 0.1 g/cm³ | Predicted[2] |

| pKa | 6.15 ± 0.58 | Predicted[2] |

| Solubility | Moderate solubility in polar organic solvents is expected.[4] | General Knowledge |

Reactivity, Stability, and Handling

Chemical Stability

Boronic acids, while versatile, can exhibit instability, particularly a susceptibility to protodeboronation (cleavage of the C-B bond) under certain conditions, such as elevated temperatures or the presence of strong acids or bases.[5] For enhanced stability, especially for long-term storage or use in demanding reaction conditions, conversion to its corresponding pinacol ester is a common and effective strategy.[5][6]

Storage Recommendations: To preserve its integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment, away from incompatible materials.[7][8]

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[2] This palladium-catalyzed process is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[9]

The reaction involves the coupling of the boronic acid with an organohalide (e.g., aryl or heteroaryl bromides, iodides, or triflates). The electron-deficient nature of the trifluoromethyl-substituted pyridine ring can influence the reaction kinetics and requires careful optimization of the catalytic system.

The generally accepted catalytic cycle is illustrated below.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 2-chloro-5-(trifluoromethyl)pyridine-3-boronic acid | 536693-96-6 [amp.chemicalbook.com]

- 4. CAS 1034659-38-5: (5-CHLORO-2-FLUOROPYRIDIN-4-YL)BORONIC A… [cymitquimica.com]

- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 6. 2-Chloro-5-(trifluoromethyl)pyridin-4-ylboronic acid pinacol ester | [frontierspecialtychemicals.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid: A Keystone Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Pyridine Building Block

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into molecular scaffolds is a proven strategy for enhancing biological activity and pharmacokinetic properties. (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid, a highly functionalized pyridine derivative, has emerged as a pivotal building block for the synthesis of complex molecular architectures. Its unique arrangement of a chloro substituent, a trifluoromethyl group, and a boronic acid moiety on the pyridine ring offers a versatile platform for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical applications in the creation of innovative chemical entities.

Physicochemical Properties and Structural Elucidation

This compound is a solid at room temperature, and its structural integrity is key to its reactivity. The electron-withdrawing nature of both the chlorine atom and the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, impacting its reactivity in cross-coupling reactions.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 1167437-28-6 | [1] |

| Molecular Formula | C₆H₄BClF₃NO₂ | [1] |

| Molecular Weight | 225.36 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| Boiling Point | 348.0±52.0 °C (Predicted) | [1] |

| Density | 1.57±0.1 g/cm³ (Predicted) | [1] |

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step process, starting from more readily available pyridine derivatives. A common strategy involves the synthesis of the precursor, 2-chloro-5-(trifluoromethyl)pyridine, followed by the introduction of the boronic acid group.

Part 1: Synthesis of the Precursor, 2-Chloro-5-(trifluoromethyl)pyridine

The industrial synthesis of 2-chloro-5-(trifluoromethyl)pyridine often starts from 3-picoline.[2] The process involves a series of chlorination and fluorination reactions. One patented method describes a three-step synthesis: N-oxidation of 3-methylpyridine, followed by chlorination with benzoyl chloride, and then a final chlorination with chlorine gas to yield 2-chloro-5-(trichloromethyl)pyridine. This intermediate is then fluorinated using anhydrous potassium fluoride with a phase transfer catalyst to give the desired 2-chloro-5-(trifluoromethyl)pyridine.[2]

Figure 2: Synthetic workflow for the precursor 2-Chloro-5-(trifluoromethyl)pyridine.

Part 2: Borylation to this compound

While a specific, detailed, publicly available protocol for the direct synthesis of this compound is not readily found in the searched literature, a highly plausible and commonly employed method is the lithiation-borylation of the 2-chloro-5-(trifluoromethyl)pyridine precursor. This method involves the deprotonation of the pyridine ring at the 4-position using a strong base, followed by quenching with a boron electrophile.

Hypothetical Experimental Protocol (Based on Established Methodologies):

This protocol is a theoretical procedure based on standard lithiation-borylation techniques and should be optimized for safety and yield in a laboratory setting.

Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or a similar strong, non-nucleophilic base

-

Triisopropyl borate

-

Aqueous hydrochloric acid (e.g., 1 M HCl)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for extraction (e.g., ethyl acetate) and chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous THF under a nitrogen atmosphere.

-

Deprotonation: The THF is cooled to -78 °C in a dry ice/acetone bath. A solution of 2-chloro-5-(trifluoromethyl)pyridine in anhydrous THF is added to the flask. Subsequently, a freshly prepared or commercial solution of LDA is added dropwise via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a specified time (e.g., 1-2 hours) to ensure complete deprotonation.

-

Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional period (e.g., 2-3 hours) and then allowed to slowly warm to room temperature overnight.

-

Work-up and Isolation: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound.

Analytical Characterization

The structural confirmation of this compound relies on standard analytical techniques. While specific spectral data for this exact isomer is not publicly available in the searched results, the following are expected characteristic signals based on the analysis of its precursor and similar boronic acid derivatives.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Two singlets or narrowly coupled doublets in the aromatic region, corresponding to the protons at the 3 and 6 positions of the pyridine ring. A broad singlet for the -B(OH)₂ protons. |

| ¹³C NMR | Signals corresponding to the six carbons of the pyridine ring, with the carbon bearing the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The carbon attached to the boron atom may show a broad signal. |

| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. The chemical shift would be in the typical range for trifluoromethyl groups on an aromatic ring.[3] |

| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight. |

Chemical Reactivity and Applications in Drug Discovery and Agrochemicals

The primary utility of this compound lies in its role as a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[4] This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and various aryl, heteroaryl, or vinyl groups, providing a powerful tool for the construction of complex molecules.

The presence of the trifluoromethyl group is particularly advantageous in drug design as it can enhance metabolic stability, binding affinity, and lipophilicity of the final compound.[5] The chloro substituent provides an additional reactive handle for further functionalization if desired.

Suzuki-Miyaura Coupling Workflow:

Figure 3: Generalized workflow of a Suzuki-Miyaura coupling reaction.

Application in Agrochemicals:

The precursor, 2-chloro-5-(trifluoromethyl)pyridine, is a crucial intermediate in the synthesis of several important agrochemicals. For instance, it is used in the production of the herbicide fluazifop-p-butyl , which is effective against grass weeds in broad-leaved crops.[6] It is also a precursor for the herbicide haloxyfop-R-methyl and the insecticide chlorfluazuron .[7] While direct synthesis from the 4-yl boronic acid is not explicitly detailed in the provided search results, the structural motif is clearly of high value in this sector.

Potential Pharmaceutical Applications:

The trifluoromethylpyridine scaffold is a common feature in many pharmaceuticals.[5] The ability to introduce this moiety through Suzuki-Miyaura coupling makes this compound a highly attractive building block for medicinal chemists in the discovery of new therapeutic agents.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data for this compound is not available, general precautions for handling boronic acids and halogenated organic compounds should be followed.

Table 3: General Safety and Handling Precautions

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear safety glasses, chemical-resistant gloves, and a lab coat. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. |

| Storage | Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[8] |

| First Aid (Skin) | Wash off with soap and plenty of water. Remove contaminated clothing.[8] |

| First Aid (Ingestion) | Do NOT induce vomiting. Seek immediate medical attention.[9] |

| First Aid (Inhalation) | Move to fresh air. If breathing is difficult, give oxygen.[8] |

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its carefully orchestrated arrangement of functional groups provides chemists with a powerful tool for the efficient construction of complex molecules with desirable properties. As research in drug discovery and agrochemicals continues to advance, the demand for such versatile and high-value building blocks is only set to increase, solidifying the importance of this compound in the landscape of modern synthetic chemistry.

References

- 1. lookchem.com [lookchem.com]

- 2. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. colorado.edu [colorado.edu]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

- 8. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 9. industrialfluidsmfg.twinoils.com [industrialfluidsmfg.twinoils.com]

Spectroscopic Characterization of (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic properties of (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid, a key building block in medicinal chemistry and materials science. As a note to the reader, publicly available, experimentally-derived spectroscopic data for this specific constitutional isomer is limited. Therefore, this document leverages expert analysis and comparative data from structurally related analogs to provide a robust, predictive guide for researchers. Every piece of data and its interpretation is grounded in fundamental principles of spectroscopy and supported by data from verified sources.

The unique substitution pattern of this molecule—featuring a chloro group, a trifluoromethyl group, and a boronic acid on a pyridine scaffold—gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and structural confirmation in synthetic applications.

Molecular Structure and Predicted Spectroscopic Behavior

The logical starting point for any spectroscopic analysis is a clear understanding of the molecule's structure and the electronic influence of its substituents.

Figure 1: Structure of this compound with substituent effects.

The pyridine ring is electron-deficient by nature. This effect is amplified by three electron-withdrawing groups:

-

2-Chloro group: Exerts a strong inductive electron-withdrawing effect.

-

5-Trifluoromethyl group: One of the strongest electron-withdrawing groups, acting through both inductive and resonance effects.

-

4-Boronic acid group: Inductively withdrawing, and its vacant p-orbital can influence the ring's electronics.

These electronic features will dominate the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. We will predict the ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra. The predictions are based on established substituent chemical shift increments and comparison with the known spectra of 2-chloro-5-(trifluoromethyl)pyridine[1][2][3] and 2-chloro-5-(trifluoromethyl)pyridine-3-boronic acid[4][5].

¹H NMR Spectroscopy

The molecule has two aromatic protons (H3 and H6) and the two hydroxyl protons of the boronic acid.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

|---|---|---|---|---|

| H3 | ~8.2 - 8.4 | Singlet (s) | - | Located between two electron-withdrawing groups (Cl at C2 and B(OH)₂ at C4), leading to a significant downfield shift. No adjacent protons for coupling. |

| H6 | ~8.9 - 9.1 | Singlet (s) | - | Adjacent to the ring nitrogen and influenced by the CF₃ group, resulting in a very downfield shift. No adjacent protons for coupling. |

| B(OH)₂ | ~8.5 - 9.5 | Broad Singlet (br s) | - | Labile protons that readily exchange. Chemical shift is highly dependent on concentration, temperature, and water content. |

Causality in Experimental Choices:

-

Solvent: DMSO-d₆ is chosen over CDCl₃ because boronic acids have better solubility and the acidic B(OH)₂ protons are more likely to be observed as a distinct, albeit broad, signal. In CDCl₃, these protons often exchange too rapidly or are not visible.

-

Reference Compound: The spectrum of the parent compound, 2-chloro-5-(trifluoromethyl)pyridine, shows signals at 8.69 ppm (H6), 7.90 ppm (H4), and 7.50 ppm (H3) in CDCl₃.[2][3] The introduction of the boronic acid at the 4-position is expected to deshield the adjacent H3 proton and have a lesser effect on the more distant H6 proton.

¹³C NMR Spectroscopy

The molecule has six distinct carbon atoms. The chemical shifts are heavily influenced by the attached electronegative atoms (Cl, F, N).

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF) | Rationale |

|---|---|---|---|---|

| C2 | ~152 - 155 | Singlet | - | Attached to chlorine and nitrogen, resulting in a downfield shift. |

| C3 | ~135 - 138 | Quartet | ~3-5 Hz | Deshielded by adjacent chloro and boronic acid groups. Shows small quartet coupling to the CF₃ group. |

| C4 | C-B bond, often not observed | - | - | The carbon attached to boron is often broadened to the baseline or completely unobserved due to the quadrupolar relaxation of the boron nucleus. |

| C5 | ~125 - 128 | Quartet | ~30-35 Hz | The C-CF₃ bond shows a characteristic quartet with a large coupling constant. The chemical shift is influenced by the strong electron-withdrawing nature of the CF₃ group. |

| C6 | ~148 - 151 | Quartet | ~3-5 Hz | Adjacent to the ring nitrogen, leading to a strong downfield shift. Shows small quartet coupling to the CF₃ group. |

| CF₃ | ~120 - 123 | Quartet | ~270-275 Hz | The carbon of the trifluoromethyl group itself appears as a strong quartet with a very large ¹JCF coupling constant. |

¹⁹F and ¹¹B NMR Spectroscopy

These heteroatom NMR experiments provide direct confirmation of the fluorine and boron environments.

-

¹⁹F NMR: A single, sharp resonance is expected for the three equivalent fluorine atoms of the CF₃ group. The predicted chemical shift is approximately -60 to -65 ppm (relative to CFCl₃). This is a characteristic range for trifluoromethyl groups on an aromatic ring.

-

¹¹B NMR: A single, broad signal is expected, characteristic of a trigonal planar boronic acid. The predicted chemical shift is approximately +25 to +30 ppm (relative to BF₃·OEt₂). The broadness of the signal is due to quadrupolar relaxation.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and isotopic pattern of the compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve a small amount of the boronic acid in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Mode: Operate in both positive and negative ion modes. Boronic acids can lose water to form boroxines, especially under certain conditions, so analysis should be performed promptly after dissolution.

Predicted Mass Spectrum Data

-

Molecular Formula: C₆H₄BClF₃NO₂

-

Exact Mass: 225.00

-

Observed Ions (Positive Mode):

-

[M+H]⁺: m/z 226.00

-

[M+Na]⁺: m/z 248.00

-

-

Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak. This is a crucial diagnostic feature.

Figure 2: Predicted primary fragmentation pathways in positive-ion ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy will highlight the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3500 - 3200 | O-H stretch (broad) | B(OH)₂ | Strong, Broad |

| ~1600 - 1550 | C=C / C=N stretch | Pyridine Ring | Medium-Strong |

| ~1350 - 1300 | B-O stretch | Boronic Acid | Strong |

| ~1300 - 1100 | C-F stretch | Trifluoromethyl (CF₃) | Very Strong |

| ~800 - 700 | C-Cl stretch | Aryl Chloride | Medium |

The very broad O-H stretch and the extremely strong C-F stretching bands are expected to be the most prominent features of the IR spectrum.

Summary and Conclusion

This compound possesses a unique set of spectroscopic characteristics defined by its highly substituted and electron-deficient pyridine ring. This guide provides a detailed, predictive framework for researchers to identify and characterize this compound. The combination of multinuclear NMR, high-resolution mass spectrometry, and IR spectroscopy offers a comprehensive and self-validating system for structural confirmation. While direct experimental data remains elusive in public databases, the analysis presented here, based on foundational principles and data from close structural analogs, offers a reliable and authoritative reference for drug development professionals and synthetic chemists.

References

- 1. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR spectrum [chemicalbook.com]

- 3. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum [chemicalbook.com]

- 4. 2-chloro-5-(trifluoromethyl)pyridine-3-boronic acid(536693-96-6) 1H NMR [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

Navigating the Solubility Landscape of (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid is a key building block in contemporary medicinal chemistry, prized for its role in constructing complex molecular architectures via Suzuki-Miyaura cross-coupling reactions. The trifluoromethylpyridine motif is of high interest for its ability to modulate physicochemical properties like lipophilicity and metabolic stability in drug candidates.[1][2][3] However, a significant gap in publicly available data is the quantitative solubility of this specific boronic acid in common organic solvents. This guide directly addresses this challenge. While providing a theoretical framework for predicting solubility based on the compound's structural attributes, its core purpose is to equip researchers with a robust, field-proven experimental protocol to determine this critical parameter independently. A comprehensive understanding of solubility is paramount for optimizing reaction conditions, ensuring scalability, and streamlining purification processes, thereby accelerating the drug development pipeline.

Introduction: The Strategic Importance of this compound

The strategic incorporation of fluorine into pharmaceutical candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful electron-withdrawing moiety that can significantly alter the electronic properties and pKa of a molecule.[1] When combined with a pyridine scaffold, a common feature in many bioactive compounds, the resulting trifluoromethylpyridine derivatives become highly valuable intermediates.[3]

This compound leverages these features, presenting itself as a versatile reagent for introducing the 2-chloro-5-(trifluoromethyl)pyridinyl group into a target molecule. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[4][5][6] The efficiency and success of this reaction are intrinsically linked to the solubility of the boronic acid reagent in the chosen solvent system. Poor solubility can lead to sluggish reaction kinetics, incomplete conversions, and challenges in process scale-up. This guide provides the foundational knowledge and practical tools to mitigate these risks.

Physicochemical Properties and Predicted Solubility Behavior

A molecule's solubility is dictated by its inherent physicochemical properties and its interaction with the solvent. Let's dissect the structural components of this compound to anticipate its behavior.

-

The Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. Boronic acids are known to act as Lewis acids.[7] This polarity suggests some solubility in polar solvents. However, a critical characteristic of boronic acids is their propensity to undergo dehydration to form cyclic trimetric anhydrides known as boroxines.[7][8][9] This equilibrium between the monomeric acid and the less polar boroxine can significantly complicate solubility profiles, as the two species may have vastly different solubilities.[9][10] The equilibrium is influenced by the solvent, with water driving it back towards the boronic acid.[8][9]

-

The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to solubility in protic solvents. Its aromatic nature also allows for π-π stacking interactions.

-

The Chloro (-Cl) and Trifluoromethyl (-CF3) Substituents: Both of these groups are electron-withdrawing and increase the lipophilicity of the molecule.[1][2] The potent trifluoromethyl group, in particular, is known to enhance solubility in non-polar organic solvents.[1]

Overall Prediction: Based on this analysis, this compound is expected to exhibit moderate solubility in a range of polar aprotic solvents like Tetrahydrofuran (THF), Dioxane, and Acetone, which are commonly used in Suzuki-Miyaura reactions. Its solubility in non-polar hydrocarbon solvents like Hexane or Heptane is predicted to be low. Protic solvents like alcohols (Methanol, Ethanol) may offer reasonable solubility due to hydrogen bonding, but the potential for esterification with the boronic acid moiety should be considered.

The interplay of these factors is visually summarized in the diagram below.

Caption: Factors influencing the solubility of the title compound.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of specific data, an experimental approach is necessary. The polythermal method is a reliable technique for determining the solubility of a compound as a function of temperature.[11] It involves visually or instrumentally identifying the temperature at which a solid solute of a known concentration completely dissolves in a solvent upon controlled heating.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (anhydrous, high purity)

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with magnetic stir bars and sealable caps

-

Heating block or oil bath with precise temperature control (±0.1 °C) and a stirring plate

-

Calibrated digital thermometer or temperature probe

-

Optional: Turbidity sensor or laser light source and detector for automated detection

Step-by-Step Polythermal Method Protocol

-

Preparation of Samples:

-

Accurately weigh a specific amount of this compound into a glass vial.

-

Using a calibrated pipette or syringe, add a precise volume (or mass) of the chosen organic solvent to the vial.

-

Add a magnetic stir bar and securely seal the vial.

-

Prepare a series of vials with varying concentrations for each solvent to be tested.

-

-

Heating and Observation:

-

Place the vial in the heating block/oil bath on the magnetic stirrer.

-

Begin stirring at a constant and moderate rate to ensure good mixing without splashing.

-

Start heating the sample at a slow, constant rate (e.g., 0.2-0.5 °C/min). A slow heating rate is crucial to ensure the system remains at quasi-equilibrium.[11]

-

Continuously monitor the solution visually against a dark background, aided by a light source. If using instrumentation, monitor the turbidity reading.

-

-

Determination of Dissolution Temperature (T_sol):

-

Carefully observe the point at which the last solid particle disappears.

-

Record the temperature at this exact moment. This is the solubility temperature (T_sol) for that specific concentration.

-

-

Data Collection and Analysis:

-

Repeat the measurement for each prepared concentration in each solvent.

-

Plot the concentration (e.g., in mg/mL or mol/L) as a function of the dissolution temperature (°C). This plot represents the solubility curve for the compound in that specific solvent.

-

The following diagram illustrates the experimental workflow.

Caption: Workflow for the polythermal solubility determination method.

Anticipated Solubility in Common Organic Solvents

While experimental determination is paramount, a starting point for solvent selection is beneficial. Based on the behavior of similar compounds like phenylboronic acid and other halogenated pyridines, the following table provides a qualitative prediction of solubility to guide initial experiments.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Good | Polar aprotic, common for Suzuki reactions. Can solvate the boronic acid without reacting. |

| Aromatic | Toluene, Xylenes | Moderate to Good | Can engage in π-π interactions with the pyridine ring. |

| Ketones | Acetone, 2-Butanone (MEK) | Moderate | Polar aprotic; potential for hydrogen bonding with the boronic acid. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | The molecule's existing halogenation may allow for some favorable interactions. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Protic solvents can hydrogen bond, but risk of boronate ester formation exists, especially at elevated temperatures. |

| Hydrocarbons | Hexanes, Heptane | Poor | Non-polar solvents are unlikely to effectively solvate the polar boronic acid moiety. |

| Amides | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Good to High | Highly polar aprotic solvents; excellent solvating power. |

Conclusion and Best Practices

Key Takeaways for the Bench Scientist:

-

Acknowledge the Boroxine Equilibrium: Be aware that the solid material may be a mixture of the boronic acid and its anhydride, which can affect solubility.[9][10]

-

Use High-Purity Materials: The purity of both the solute and the solvent can significantly impact solubility measurements.

-

Control the Heating Rate: A slow, consistent heating rate is the most critical parameter for obtaining accurate data with the polythermal method.[11]

-

Document Everything: Meticulously record all masses, volumes, and temperatures to ensure data integrity and reproducibility.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Boronic acid - Wikipedia [en.wikipedia.org]

- 8. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

fundamental reactivity of (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid

An In-Depth Technical Guide to the Fundamental Reactivity of (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid

This guide provides an in-depth analysis of the chemical properties, core reactivity, and practical applications of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes technical data with field-proven insights to serve as a comprehensive resource for leveraging this versatile building block in organic synthesis.

Introduction: A Strategically Designed Building Block

This compound is a specialized heterocyclic organoboron compound. Its structure is not accidental; it is strategically designed for utility in modern synthetic chemistry. The pyridine core is a common motif in pharmaceuticals and agrochemicals, while the substituents—a chloro group, a trifluoromethyl group, and a boronic acid—each impart distinct and valuable reactivity characteristics.

-

The Boronic Acid Moiety (-B(OH)₂) : This functional group is the cornerstone of the molecule's utility, primarily serving as the organometallic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Boronic acids are generally stable, crystalline solids, making them easier to handle and store compared to other organometallic reagents.

-

The Trifluoromethyl Group (-CF₃) : As one of the strongest electron-withdrawing groups, the -CF₃ group significantly influences the electronic properties of the pyridine ring.[1] In medicinal chemistry, its incorporation is a well-established strategy to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.

-

The Chloro Group (-Cl) : The chlorine atom at the 2-position serves two potential roles. It acts as an additional electron-withdrawing group, further modulating the ring's electronics. Crucially, it also presents a secondary reactive handle for subsequent cross-coupling or nucleophilic substitution reactions, allowing for sequential, site-selective functionalization of the pyridine core.

This combination makes the title compound a highly valuable intermediate for constructing complex molecules, particularly in the synthesis of novel drug candidates and advanced agrochemicals.[2][3]

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. This data is essential for experimental design, including solvent selection and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₆H₄BClF₃NO₂ | [2] |

| Molecular Weight | 225.36 g/mol | [2] |

| Appearance | White to off-white solid | General Observation |

| Boiling Point (Predicted) | 348.0 ± 52.0 °C | [2] |

| Density (Predicted) | 1.57 ± 0.1 g/cm³ | [2] |

| SMILES | OB(O)c1c(Cl)ncc(C(F)(F)F)c1 | N/A |

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of biaryl and heteroaryl compounds.[4][5]

Mechanistic Rationale

Understanding the catalytic cycle is paramount to optimizing reaction conditions and troubleshooting unexpected outcomes. The generally accepted mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.

Causality Behind the Steps:

-

Oxidative Addition : A low-valent Pd(0) complex reacts with an organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) species. The reactivity order is typically I > Br > OTf >> Cl.[4]

-

Transmetalation : This is the crucial step where the organic moiety is transferred from boron to palladium. The boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species ("ate" complex).[5] This enhances the polarization of the carbon-boron bond, facilitating the transfer to the electrophilic palladium center.

-

Reductive Elimination : The two organic groups on the palladium complex couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.

Factors Influencing Reactivity

The electron-deficient nature of the (2-Chloro-5-(trifluoromethyl)pyridin-4-yl) moiety has significant implications. While many Suzuki couplings of heteroaryl boronic acids can be challenging due to instability and protodeboronation (loss of the boronic acid group), the strong electron-withdrawing effects of the -CF₃ and -Cl groups can stabilize the C-B bond.[6] However, extremely mild reaction conditions are often preferred to prevent decomposition.[7]

Key Experimental Variables:

-

Palladium Catalyst/Ligand : The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the oxidative addition of less reactive aryl chlorides and to facilitate the reductive elimination step.[5][7]

-

Base : The strength and nature of the base are crucial. Stronger bases like K₃PO₄ are often effective, but milder bases like K₂CO₃ or Cs₂CO₃ may be necessary to avoid decomposition of sensitive substrates.[5]

-

Solvent System : A mixture of an organic solvent (e.g., Dioxane, Toluene, THF) and water is common. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Experimental Protocol: A Validated Workflow

The following protocol provides a reliable, self-validating methodology for a typical Suzuki-Miyaura coupling reaction.

Materials and Reagents

| Reagent | M.W. | Amount | Moles | Equiv. |

| Aryl Bromide (Ar-Br) | - | - | 1.0 mmol | 1.0 |

| This compound | 225.36 | 270 mg | 1.2 mmol | 1.2 |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 41 mg | 0.05 mmol | 0.05 |

| K₂CO₃ (anhydrous) | 138.21 | 415 mg | 3.0 mmol | 3.0 |

| 1,4-Dioxane | - | 8 mL | - | - |

| Water (degassed) | - | 2 mL | - | - |

Step-by-Step Procedure

-

Reaction Setup : To a 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).

-

Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Causality: The Pd(0) active catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is essential for catalytic turnover.

-

-

Solvent Addition : Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Causality: Degassing the solvents removes dissolved oxygen, further protecting the catalyst.

-

-

Reaction : Place the flask in a preheated oil bath at 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

-

Extraction : Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing & Drying : Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Safety and Handling

As with all laboratory chemicals, this compound and its parent compounds require careful handling.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes.[8]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][10]

-

Spill Response : In case of a spill, clean up immediately using dry procedures to avoid generating dust. Collect the material in a sealed container for proper disposal.

Conclusion

This compound is a powerful and versatile building block in synthetic chemistry. Its well-defined reactivity, centered on the Suzuki-Miyaura cross-coupling, allows for the predictable and efficient construction of complex heterocyclic molecules. By understanding the underlying mechanistic principles and carefully controlling experimental parameters, researchers can effectively utilize this reagent to accelerate the discovery and development of new pharmaceuticals and agrochemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

key literature on (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid

An In-Depth Technical Guide to (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic Acid: Synthesis, Reactivity, and Application in Modern Drug Discovery

Executive Summary

This compound is a highly valuable, specialized building block in medicinal chemistry and drug discovery. Its strategic importance lies in the unique combination of a reactive boronic acid handle with an electron-deficient pyridine ring bearing two key substituents: a chloro group and a trifluoromethyl group. This arrangement provides a powerful tool for introducing the 2-chloro-5-(trifluoromethyl)pyridine motif into complex molecules, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. The trifluoromethyl group is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the chloro substituent offers an additional vector for diversification. This guide provides a comprehensive overview of the synthesis, key physicochemical properties, and critical applications of this reagent, with a focus on the practical considerations for its use in a research and development setting.

The Strategic Importance of the 2-Chloro-5-(trifluoromethyl)pyridine Scaffold

The trifluoromethylpyridine moiety is a privileged scaffold in modern agrochemical and pharmaceutical research.[1] The incorporation of a trifluoromethyl (-CF3) group into a drug candidate can profoundly and beneficially alter its properties.[2] These advantages include:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, often increasing the half-life of a drug.

-

Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[2]

-

Modulated pKa: The strong electron-withdrawing nature of the -CF3 group can lower the pKa of nearby basic centers, such as the pyridine nitrogen, altering its ionization state at physiological pH.

-

Improved Binding Affinity: The -CF3 group can participate in favorable non-covalent interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, thereby enhancing binding affinity and potency.

This compound serves as a direct and efficient precursor for installing this valuable scaffold, making it a reagent of high interest for programs in oncology, neuroscience, and infectious diseases.

Physicochemical Properties and Structural Analysis

While extensive experimental data for this specific boronic acid is not aggregated in single public sources, its properties can be inferred from its constituent parts and data on closely related analogues.

| Property | Value / Description |

| Molecular Formula | C₆H₄BCl F₃NO₂ |

| Molecular Weight | 225.36 g/mol |

| Appearance | Expected to be a white to off-white solid, typical for arylboronic acids. |

| Reactivity Profile | The boronic acid is the primary reactive site for cross-coupling. The pyridine ring is electron-deficient due to the chloro and trifluoromethyl substituents, which influences its reactivity in Suzuki-Miyaura couplings. |

| Stability | Like many heteroarylboronic acids, it is susceptible to protodeboronation, especially under basic conditions or upon prolonged storage.[3] Use of its pinacol ester derivative can enhance stability.[4] |

Synthesis of this compound: A Detailed Protocol and Mechanistic Insights

The synthesis of the target boronic acid is best achieved in a two-stage process: first, the preparation of the key precursor, 2-chloro-5-(trifluoromethyl)pyridine, followed by its conversion to the boronic acid via a directed ortho-metalation (DoM) and borylation sequence.

Stage 1: Synthesis of the Precursor, 2-Chloro-5-(trifluoromethyl)pyridine

The most common and industrially relevant route to 2-chloro-5-(trifluoromethyl)pyridine starts from 3-picoline (3-methylpyridine).[5] The synthesis involves a multi-step sequence that first generates the trichloromethyl intermediate, which is then fluorinated.[5][6]

A representative synthetic pathway is as follows:

-

N-Oxidation: 3-picoline is oxidized to 3-picoline-N-oxide.

-

Chlorination at C2: The N-oxide is reacted with a chlorinating agent like benzoyl chloride to yield 2-chloro-5-methylpyridine.[5]

-

Radical Chlorination: The methyl group is exhaustively chlorinated using chlorine gas under radical initiation (e.g., UV light or AIBN) to form 2-chloro-5-(trichloromethyl)pyridine.[5]

-

Halogen Exchange (Fluorination): The trichloromethyl group is converted to the trifluoromethyl group using a fluorinating agent such as antimony trifluoride (Swarts reaction) or hydrogen fluoride to yield the final precursor, 2-chloro-5-(trifluoromethyl)pyridine.[6]

Stage 2: Conversion to this compound

With the precursor in hand, the boronic acid moiety is installed at the C4 position. This is achieved through a directed lithiation followed by quenching with a boron electrophile. The chloro and trifluoromethyl groups, being electron-withdrawing, increase the acidity of the C4 proton, facilitating its removal by a strong base.

Caption: Synthetic workflow for the preparation of the title boronic acid.

Detailed Experimental Protocol (Representative)

Disclaimer: This is a representative protocol based on established lithiation-borylation methodology.[2][7] Researchers should consult primary literature and perform appropriate safety assessments.

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is charged with anhydrous tetrahydrofuran (THF). The solvent is cooled to -78 °C in a dry ice/acetone bath.

-

Base Preparation: To the cooled THF, add diisopropylamine (1.1 equivalents) followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents). The solution is stirred at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA) in situ.

-

Lithiation: A solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours. Formation of the lithiated species is often indicated by a color change.

-

Borylation: Triisopropyl borate (B(OiPr)₃, 1.2 equivalents) is added dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to slowly warm to room temperature overnight.

-

Workup and Isolation: The reaction is quenched by the slow addition of 1 M aqueous HCl at 0 °C. The mixture is stirred vigorously for 1 hour to hydrolyze the boronic ester. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude solid is purified by recrystallization or silica gel column chromatography to afford this compound.

Application in Suzuki-Miyaura Cross-Coupling: A Gateway to Novel Chemical Matter

The paramount application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[1] This reaction forms a carbon-carbon bond between the C4 position of the pyridine ring and an sp²- or sp³-hybridized carbon of an organic halide or triflate.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling

The electron-deficient nature of the this compound presents specific challenges and requires careful optimization of reaction conditions.

-

Protodeboronation: This is a major side reaction where the C-B bond is cleaved by a proton source (like water) before transmetalation can occur.[3] To mitigate this:

-

Use anhydrous solvents and reagents where possible.

-

Employ milder bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) instead of strong hydroxides.

-

Consider using the more stable pinacol boronate ester derivative of the title compound.[4]

-

-

Catalyst Selection: The slow rate of transmetalation for electron-deficient heteroarylboronic acids can be overcome by using electron-rich, bulky phosphine ligands.[8] Highly effective catalyst systems include:

-

Pd(PPh₃)₄

-

PdCl₂(dppf)

-

Palladium precatalysts combined with ligands like SPhos or XPhos.[8]

-

-

Reaction Temperature: While Suzuki reactions are often run at elevated temperatures, lower temperatures may be necessary to minimize protodeboronation of unstable boronic acids.[8]

Representative Coupling Partners and Products

This boronic acid can be coupled with a wide variety of partners to generate diverse molecular architectures.

| Aryl/Heteroaryl Halide Partner (R-X) | Resulting Biaryl Structure (R-Ar') | Potential Therapeutic Area |

| 4-Bromoanisole | 4-(4-Methoxyphenyl)-2-chloro-5-(trifluoromethyl)pyridine | General Scaffolding |

| 3-Bromo-N,N-dimethylaniline | N,N-Dimethyl-3-(2-chloro-5-(trifluoromethyl)pyridin-4-yl)aniline | Kinase Inhibitors |

| 2-Chloropyrimidine | 2-(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)pyrimidine | CNS Disorders |

| 1-Bromo-4-fluorobenzene | 4-(4-Fluorophenyl)-2-chloro-5-(trifluoromethyl)pyridine | General Scaffolding |

Case Study: Application in Drug Discovery Programs

While a specific FDA-approved drug containing the exact (2-Chloro-5-(trifluoromethyl)pyridin-4-yl) fragment via a Suzuki coupling is not prominently disclosed, numerous patents from major pharmaceutical companies describe the synthesis of closely related structures for use as kinase inhibitors, GPCR modulators, and other therapeutic targets. For instance, the synthesis of Buparlisib, a PI3K inhibitor, involves the coupling of a di-substituted pyridine boronic ester with a chloropyrimidine derivative, highlighting the industrial relevance of this synthetic strategy for constructing complex, biologically active molecules.[9] The title compound is an ideal reagent for generating libraries of novel compounds for high-throughput screening and lead optimization, allowing for the systematic exploration of the chemical space around the critical 5-(trifluoromethyl)pyridine core.

Conclusion and Future Outlook

This compound is a sophisticated and powerful tool for the modern medicinal chemist. Its true value is realized in its ability to streamline the synthesis of complex molecules containing the metabolically robust and often potency-enhancing trifluoromethylpyridine scaffold. While its use requires careful consideration of reaction conditions to overcome challenges like protodeboronation, the continued development of advanced palladium catalysts and cross-coupling methodologies ensures that this building block will remain a key component in the arsenal of researchers dedicated to the discovery of next-generation therapeutics. The strategic application of this reagent will undoubtedly continue to facilitate the rapid progression of drug discovery projects across a multitude of disease areas.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 5. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jelsciences.com [jelsciences.com]

The Unseen Architect: A Theoretical and Practical Guide to (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic Acid in Modern Drug Discovery

Introduction: A Pivotal Building Block in Medicinal Chemistry

In the intricate landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into molecular scaffolds is a cornerstone of designing effective therapeutic agents. The trifluoromethyl group, with its unique electronic properties and metabolic stability, and the pyridine ring, a common motif in a vast array of pharmaceuticals, are particularly prized. (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid emerges as a highly valuable and versatile building block that elegantly combines these features. Its utility primarily lies in the realm of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which has revolutionized the construction of carbon-carbon bonds.[1][2] This guide provides an in-depth exploration of the theoretical underpinnings and practical applications of this key synthetic intermediate, tailored for researchers, scientists, and professionals in drug development.

Structural and Electronic Landscape: A Computational Perspective

The reactivity and utility of this compound are intrinsically linked to its unique structural and electronic characteristics. The pyridine ring, being electron-deficient, is further influenced by the strong electron-withdrawing effects of both the chlorine atom at the 2-position and the trifluoromethyl group at the 5-position.[1] This electronic environment plays a crucial role in its behavior in chemical reactions.

To visualize the molecule's architecture, consider the following representation:

Figure 1. Chemical structure of this compound.

Synthesis and Characterization: A Practical Approach

The synthesis of this compound typically starts from its precursor, 2-chloro-5-(trifluoromethyl)pyridine. A common and effective method for introducing the boronic acid group is through a metal-halogen exchange reaction followed by quenching with a trialkyl borate.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of pyridylboronic acids.[3]

Materials:

-

2-chloro-5-(trifluoromethyl)pyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of 1M hydrochloric acid at 0 °C, and the mixture is stirred for 1 hour. The aqueous layer is separated and extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield this compound as a solid.

Characterization Data (Predicted)

In the absence of direct experimental data for the title compound, the following spectroscopic characteristics can be predicted based on the analysis of its precursor, 2-chloro-5-(trifluoromethyl)pyridine, and general knowledge of boronic acids.[4]

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing substituents. A broad singlet for the -B(OH)₂ protons, which may be exchangeable with D₂O. |

| ¹³C NMR | Signals for the five carbons of the pyridine ring. The carbon attached to the boron atom may show a broader signal due to quadrupolar relaxation. |

| FT-IR (cm⁻¹) | Broad O-H stretching band (around 3300-3500 cm⁻¹), B-O stretching (around 1350 cm⁻¹), C-Cl stretching, and characteristic pyridine ring vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[5][6][7][8][9]

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[5][6][7]

Figure 2. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In the context of this compound, the electron-deficient nature of the pyridine ring can influence the transmetalation step. The choice of catalyst, ligand, base, and solvent is critical to achieving high yields and selectivity.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., dioxane, toluene, or DMF/water mixture)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

-

Solvent Addition and Degassing: Add the solvent and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the desired biaryl product.

Theoretical Insights into Reactivity and Stability

The presence of the trifluoromethyl group significantly impacts the stability of the boronic acid. While boronic acids are generally stable, they can undergo protodeboronation, especially under harsh reaction conditions. The electron-withdrawing nature of the trifluoromethyl group can influence the C-B bond strength and the susceptibility of the molecule to this decomposition pathway.[1]

Computational studies on similar fluorinated boronic acids can provide insights into the reaction mechanism and the stability of intermediates. For instance, DFT calculations can be used to model the energy profile of the Suzuki-Miyaura coupling, identifying the rate-determining step and the influence of substituents on the activation barriers.

Conclusion: A Versatile Tool for the Modern Chemist

This compound stands as a testament to the power of strategic molecular design. Its unique combination of a reactive boronic acid moiety, a modifiable chloro-substituent, and an electron-deficient, trifluoromethylated pyridine ring makes it an invaluable tool for the construction of complex molecules. A thorough understanding of its theoretical properties, coupled with optimized experimental protocols, empowers researchers to harness its full potential in the synthesis of novel compounds with significant applications in medicinal chemistry and materials science.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

Methodological & Application

The Strategic Utility of (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic Acid in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics with enhanced potency and selectivity has led medicinal chemists to explore a diverse arsenal of molecular building blocks. Among these, heterocyclic compounds play a pivotal role, with pyridine scaffolds being particularly prominent in a vast number of FDA-approved drugs.[1] This guide delves into the specific applications of (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid , a highly functionalized pyridine derivative that has emerged as a crucial reagent in the synthesis of complex, biologically active molecules, most notably in the development of kinase inhibitors.

The unique arrangement of substituents on the pyridine ring—a chloro group at the 2-position, a trifluoromethyl group at the 5-position, and a boronic acid at the 4-position—renders this molecule a versatile synthon for carbon-carbon bond formation. The electron-withdrawing nature of the trifluoromethyl group and the chloro atom influences the electronic properties of the pyridine ring, which can be strategically exploited in drug design to modulate physiochemical properties and enhance binding affinity to biological targets.[2]

Core Application: A Gateway to Kinase Inhibitors

A significant application of this compound lies in its use as a key building block for the synthesis of Spleen Tyrosine Kinase (SYK) inhibitors. SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various hematopoietic cells.[3] Its dysregulation has been implicated in a range of inflammatory diseases, autoimmune disorders, and hematological malignancies, making it a compelling therapeutic target.[4]

The development of small molecule inhibitors that can selectively target SYK has been an area of intense research. Many of these inhibitors feature a substituted pyridine core, which serves as a scaffold for orienting other functional groups to achieve optimal interaction with the kinase's ATP-binding site. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this synthetic strategy, enabling the efficient and modular assembly of these complex molecules.[5]

The Suzuki-Miyaura Coupling: A Powerful Synthetic Tool

The boronic acid functionality at the 4-position of the title compound is primed for participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most robust and versatile methods for the formation of C-C bonds between sp²-hybridized carbon atoms.[6] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

The chloro-substituent at the 2-position of our boronic acid of interest offers an additional handle for subsequent functionalization. While the boronic acid is typically the more reactive site for Suzuki-Miyaura coupling, the chloro group can be displaced or coupled under different reaction conditions, allowing for the synthesis of highly decorated pyridine scaffolds.

Experimental Protocols: Suzuki-Miyaura Coupling

The following protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. The conditions are based on established methods for the coupling of similar heterocyclic systems and should be optimized for specific substrates.[7][8]

Materials:

-

This compound (1.0 equiv)

-

Aryl or heteroaryl halide (e.g., a substituted chloropyrimidine) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for efficient coupling. For less reactive aryl chlorides, bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition step.[9]

-

Base: The base is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield, with stronger bases sometimes being necessary for challenging couplings.

-

Solvent: The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation and protodeboronation of the boronic acid. Aprotic polar solvents like dioxane and DME are commonly used.

Data Presentation: Biological Activity of Resulting Compounds

The utility of this compound is ultimately demonstrated by the biological activity of the compounds synthesized from it. The following table presents the in vitro inhibitory activity of several SYK inhibitors, highlighting the potency that can be achieved with pyridine-based scaffolds.

| Compound | Target Kinase | IC₅₀ (nM) | Cell-Based Assay | Reference |

| R406 | SYK | 30 | Inhibition of FcR-mediated signaling in monocytes | [10] |

| P505-15 | SYK | 6.4 | Inhibition of B-cell receptor signaling | [9] |

| SKI-G-618 | SYK | 17.7 | In vitro kinase assay | [11] |

| Fostamatinib (prodrug of R406) | SYK | - | Reduces immune complex-mediated inflammation in vivo | [10] |

Note: The compounds in this table are representative SYK inhibitors and may not be synthesized directly from the title boronic acid, but they exemplify the pyridine scaffold's importance in achieving high potency.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its strategic application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, provides a powerful and efficient route to novel and complex molecules. The demonstrated success of pyridine-based scaffolds in the development of potent and selective kinase inhibitors, such as those targeting SYK, underscores the importance of this reagent in modern drug discovery and development. Researchers and scientists can leverage the unique reactivity of this compound to accelerate the synthesis of new chemical entities with the potential to address a range of unmet medical needs.

References

- 1. m.youtube.com [m.youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. scispace.com [scispace.com]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid in Agrochemical Synthesis

Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold in Modern Agrochemicals